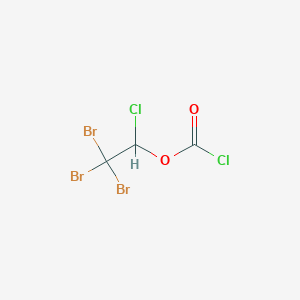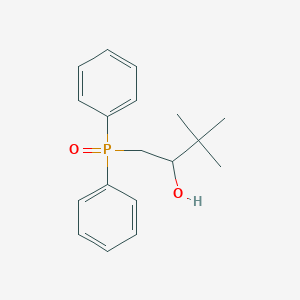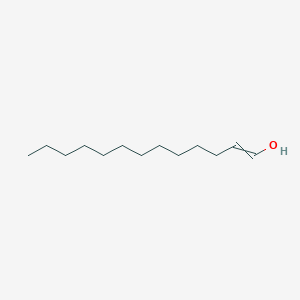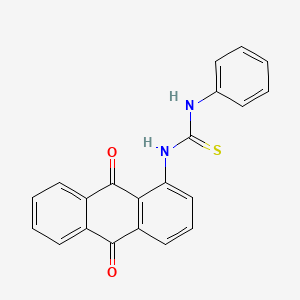
1,1',1'',1'''-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene: is a complex organic compound characterized by the presence of multiple nitro groups and benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene typically involves multi-step organic reactions. The initial step often includes the nitration of butane derivatives to introduce nitro groups. This is followed by a series of coupling reactions with benzene derivatives under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration and coupling steps, often involving high temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and higher oxidation state compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and explosives, due to its high energy content and reactivity.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene involves its interaction with molecular targets through its nitro and benzene groups. These interactions can lead to various biochemical and chemical effects, including the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include electron transfer processes and the formation of radical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with methyl groups instead of benzene rings.
1,4-Diaminobutane: Contains amino groups instead of nitro groups.
1,1’- (1,1,2,2-tetramethyl-1,2-ethanediyl)bisbenzene: Similar in having benzene rings but with different substituents.
Uniqueness
1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene is unique due to its combination of nitro groups and benzene rings, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
114288-80-1 |
|---|---|
Molekularformel |
C28H24N2O4 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(1,4-dinitro-1,3,4-triphenylbutan-2-yl)benzene |
InChI |
InChI=1S/C28H24N2O4/c31-29(32)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(33)34)24-19-11-4-12-20-24/h1-20,25-28H |
InChI-Schlüssel |
NNYYNXFNCZADRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N+](=O)[O-])C(C4=CC=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




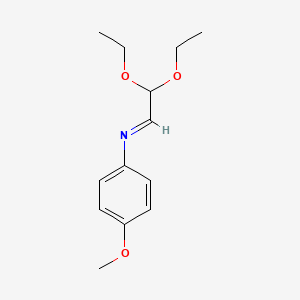
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
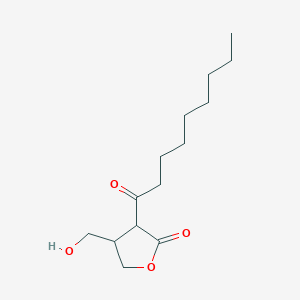
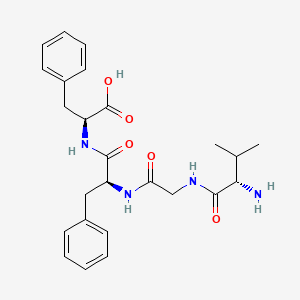
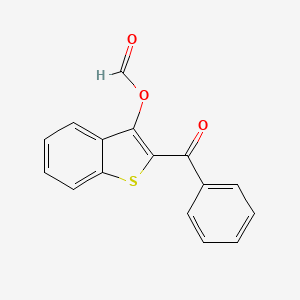
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
